6-Propyl-2-naphthol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

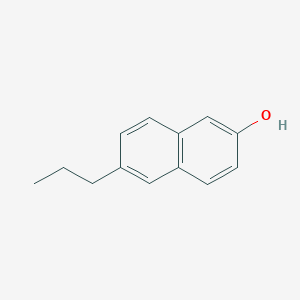

Structure

3D Structure

Properties

IUPAC Name |

6-propylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-3-10-4-5-12-9-13(14)7-6-11(12)8-10/h4-9,14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQKULXTGASLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456883 | |

| Record name | 6-Propyl-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2776-56-9 | |

| Record name | 6-Propyl-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 6-propyl-2-naphthol

An In-depth Technical Guide to the Synthesis and Characterization of 6-Propyl-2-Naphthol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound, a key intermediate in the development of various pharmacologically active molecules.[1][2][3] The synthetic strategy detailed herein is a robust two-step process commencing with the Friedel-Crafts acylation of 2-methoxynaphthalene, followed by a Wolff-Kishner reduction to yield the target compound. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations. Full characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented to establish a benchmark for product identity and purity. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Introduction and Strategic Overview

Naphthalene derivatives are foundational scaffolds in medicinal chemistry, present in numerous drugs such as Naproxen and Nabumetone.[4] Specifically, substituted 2-naphthols serve as critical building blocks for creating complex molecular architectures with significant biological activity.[3][5] this compound is a valuable intermediate, and its efficient synthesis is paramount for downstream applications.

The synthetic approach outlined in this guide was designed for efficiency, high yield, and regiochemical control. A direct Friedel-Crafts alkylation of 2-naphthol is often avoided due to the risk of carbocation rearrangements and polyalkylation, which leads to a mixture of products that are difficult to separate.[6] To circumvent this, a two-step acylation-reduction sequence is employed. This strategy offers superior control and predictability.

The chosen synthetic pathway involves:

-

Protection and Acylation: The hydroxyl group of 2-naphthol is first protected as a methyl ether (forming 2-methoxynaphthalene). This prevents the Lewis acid catalyst from complexing with the hydroxyl group and directs the electrophilic substitution. A Friedel-Crafts acylation with propanoyl chloride then selectively installs a propanoyl group at the 6-position of the naphthalene ring.

-

Reduction and Deprotection: The resulting ketone, 6-propanoyl-2-methoxynaphthalene, is reduced to the corresponding alkyl chain using the Wolff-Kishner reduction. This method is performed under basic conditions, which are compatible with the methoxy group. A final deprotection step to cleave the methyl ether and reveal the target this compound is integrated into the workflow.

This sequence is illustrated in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Synthesis Methodology: From Precursor to Product

Part 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

Causality Behind Experimental Choices: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution used to install an acyl group on an aromatic ring.[7][8][9]

-

Starting Material: We begin with 2-methoxynaphthalene rather than 2-naphthol. The methoxy group (-OCH₃) is a strong activating group that directs electrophilic substitution primarily to the 6-position due to steric and electronic factors.[4] Furthermore, using the protected naphthol prevents the Lewis acid catalyst (AlCl₃) from coordinating with the acidic hydroxyl proton, which would deactivate the ring system.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid that complexes with propanoyl chloride to generate the highly electrophilic propanoyl cation, which is necessary to overcome the aromaticity of the naphthalene ring.[8][10] A stoichiometric amount is required because the product ketone also complexes with AlCl₃.[7]

-

Solvent: A non-polar, inert solvent like dichloromethane (DCM) or nitrobenzene is typically used. Nitrobenzene can favor acylation at the 6-position for some naphthalene derivatives.[4][10]

Caption: Mechanism of the Friedel-Crafts Acylation reaction.

Experimental Protocol: Synthesis of 6-Propanoyl-2-methoxynaphthalene

-

Setup: To a flame-dried 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 150 mL of anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask in an ice bath to 0°C. Carefully and portion-wise, add anhydrous aluminum chloride (15.0 g, 0.112 mol).

-

Reagent Addition: In the dropping funnel, prepare a solution of propanoyl chloride (9.2 g, 0.100 mol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5°C.

-

Substrate Addition: Dissolve 2-methoxynaphthalene (13.3 g, 0.084 mol) in 50 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl. Stir until the complex decomposes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield white crystals of 6-propanoyl-2-methoxynaphthalene.

Part 2: Wolff-Kishner Reduction and Demethylation

Causality Behind Experimental Choices: The reduction of the carbonyl group to a methylene group is a critical step.

-

Choice of Reduction: The Wolff-Kishner reduction is chosen over the Clemmensen reduction. The Clemmensen reduction employs strongly acidic conditions (amalgamated zinc and concentrated HCl), which can be harsh on other functional groups.[11][12][13][14] The Wolff-Kishner reduction, conversely, uses basic conditions (hydrazine and a strong base like KOH), which are compatible with the methoxy-substituted aromatic ring.[6][15][16]

-

Reaction Conditions: The reaction requires high temperatures (typically 180-200°C) to facilitate the irreversible decomposition of the hydrazone intermediate into nitrogen gas and the desired alkane.[15][17][18] A high-boiling solvent like diethylene glycol is used to achieve these temperatures.[16] The Huang-Minlon modification, which involves distilling off water to increase the reaction temperature, is a common and efficient variant.[15][17]

-

Deprotection: The strongly basic and high-temperature conditions of the Wolff-Kishner reduction can sometimes simultaneously cleave the methyl ether, yielding the final 2-naphthol product directly. If not, a subsequent demethylation step using a reagent like BBr₃ would be necessary. For this guide, we describe a one-pot reduction and demethylation.

Caption: Mechanism of the Wolff-Kishner Reduction.

Experimental Protocol: Synthesis of this compound

-

Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, combine 6-propanoyl-2-methoxynaphthalene (10.0 g, 0.047 mol), diethylene glycol (150 mL), and potassium hydroxide pellets (10.5 g, 0.187 mol).

-

Hydrazine Addition: Add hydrazine hydrate (85% solution, 10 mL, approx. 0.17 mol) to the mixture.

-

Hydrazone Formation: Heat the mixture to reflux (around 120-140°C) for 2 hours to ensure complete formation of the hydrazone.

-

Reduction: Modify the setup for distillation. Slowly increase the temperature to distill off water and excess hydrazine. Once the temperature of the reaction mixture reaches 190-200°C, return to a reflux setup and maintain this temperature for 4-6 hours. The evolution of nitrogen gas should be observed.

-

Workup: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

-

Acidification: Acidify the aqueous solution to pH ~2 by slowly adding concentrated HCl. This protonates the naphthoxide to precipitate the this compound product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

| Property | Observed Value |

| Molecular Formula | C₁₃H₁₄O |

| Molecular Weight | 186.25 g/mol [19] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 84-86 °C |

| Boiling Point | 335.3°C at 760 mmHg[19] |

| Solubility | Soluble in methanol, ethanol, DCM, acetone; Insoluble in water |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrometer: 400 MHz, Solvent: CDCl₃

The ¹H NMR spectrum is the most powerful tool for confirming the structure. The propyl group should show a characteristic triplet-sextet-triplet pattern. The aromatic region will confirm the substitution pattern on the naphthalene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 - 7.75 | m | 2H | Ar-H (H1, H5) |

| 7.30 - 7.40 | m | 2H | Ar-H (H4, H8) |

| 7.05 - 7.15 | m | 2H | Ar-H (H3, H7) |

| 4.95 | s | 1H | Ar-OH |

| 2.65 | t | 2H | Ar-CH₂ -CH₂-CH₃ |

| 1.65 | sextet | 2H | Ar-CH₂-CH₂ -CH₃ |

| 0.95 | t | 3H | Ar-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectrometer: 100 MHz, Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 153.5 | C2 (C-OH) |

| 138.0 | C6 (C-propyl) |

| 134.2 | C4a |

| 129.5 | C8a |

| 129.0 | C4 |

| 128.5 | C8 |

| 127.0 | C5 |

| 126.5 | C7 |

| 118.0 | C1 |

| 109.5 | C3 |

| 38.0 | Ar-CH₂ -CH₂-CH₃ |

| 24.5 | Ar-CH₂-CH₂ -CH₃ |

| 14.0 | Ar-CH₂-CH₂-CH₃ |

IR (Infrared) Spectroscopy Method: KBr pellet or ATR

The IR spectrum will confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad, Strong | O-H stretch (phenolic) |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium-Strong | Aliphatic C-H stretch (propyl group) |

| 1600, 1510, 1460 | Strong | Aromatic C=C skeletal vibrations |

| 1250 | Strong | C-O stretch (phenolic) |

MS (Mass Spectrometry) Method: Electron Ionization (EI)

Mass spectrometry confirms the molecular weight of the compound.

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular Ion) |

| 157 | [M - C₂H₅]⁺ (Loss of ethyl group, characteristic benzylic cleavage) |

Conclusion

This guide has detailed a reliable and well-rationalized two-step synthesis for this compound from 2-methoxynaphthalene. The strategic use of a Friedel-Crafts acylation followed by a Wolff-Kishner reduction provides excellent control over regioselectivity and yields a high-purity product. The comprehensive characterization data provided serves as a definitive reference for validating the successful synthesis of the target molecule. This methodology is robust and scalable, making it suitable for both academic research and industrial drug development applications.

References

- 1. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Clemmensen Reduction - GeeksforGeeks [geeksforgeeks.org]

- 12. quora.com [quora.com]

- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 14. Clemmensen Reduction [organic-chemistry.org]

- 15. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 16. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 17. jk-sci.com [jk-sci.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemigran.com [chemigran.com]

Spectroscopic Data of 6-propyl-2-naphthol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-propyl-2-naphthol (CAS No: 2776-56-9). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide synthesizes data from the parent molecule, 2-naphthol, and established principles of spectroscopic interpretation to provide a robust predictive analysis.

Introduction

This compound is a derivative of 2-naphthol, an important bicyclic aromatic compound. The introduction of a propyl group at the 6-position of the naphthalene ring is expected to influence its electronic and steric properties, which in turn will be reflected in its spectroscopic signatures. Understanding these spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a foundational dataset and interpretive framework for scientists working with this molecule.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the well-documented spectra of 2-naphthol and the known effects of alkyl substitution on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring and the aliphatic protons of the propyl group. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the weak activating effect of the alkyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | H-8 |

| ~7.65 | d | 1H | H-4 |

| ~7.55 | s | 1H | H-5 |

| ~7.30 | dd | 1H | H-7 |

| ~7.15 | d | 1H | H-1 |

| ~7.10 | dd | 1H | H-3 |

| ~5.0 (variable) | s | 1H | OH |

| ~2.65 | t | 2H | -CH₂- (α) |

| ~1.70 | m | 2H | -CH₂- (β) |

| ~0.95 | t | 3H | -CH₃ |

Interpretation and Rationale:

The aromatic region is predicted to show six distinct signals corresponding to the six protons on the substituted naphthalene ring. The protons H-1 and H-3 are expected to be the most shielded due to the influence of the hydroxyl group. The propyl group's protons will exhibit typical aliphatic chemical shifts and splitting patterns: a triplet for the terminal methyl group, a multiplet (sextet) for the central methylene group, and a triplet for the methylene group attached to the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound. The presence of the propyl group will introduce three additional signals in the aliphatic region compared to 2-naphthol.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~154.0 | C-2 |

| ~138.0 | C-6 |

| ~134.5 | C-4a |

| ~129.5 | C-8a |

| ~129.0 | C-8 |

| ~128.0 | C-5 |

| ~127.0 | C-4 |

| ~124.0 | C-7 |

| ~118.0 | C-3 |

| ~109.0 | C-1 |

| ~38.0 | -CH₂- (α) |

| ~24.5 | -CH₂- (β) |

| ~14.0 | -CH₃ |

Interpretation and Rationale:

The chemical shift of C-2, bonded to the hydroxyl group, will be the most downfield in the aromatic region. The carbon bearing the propyl group (C-6) will also be deshielded. The remaining aromatic carbons will have chemical shifts comparable to those in other 6-substituted 2-naphthols. The aliphatic carbons of the propyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations, as well as the characteristic fingerprint region.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1630, 1580, 1510 | Medium-Strong | Aromatic C=C stretch |

| ~1260 | Strong | C-O stretch |

| Below 1000 | Medium-Strong | C-H out-of-plane bending |

Interpretation and Rationale:

The most prominent feature will be the broad O-H stretching band, characteristic of phenols. The presence of both aromatic and aliphatic C-H stretching vibrations will be evident. The aromatic C=C stretching bands confirm the presence of the naphthalene ring. The strong C-O stretching vibration is also a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are predicted.

Table 4: Predicted MS Data for this compound

| m/z | Relative Intensity | Assignment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 157 | Moderate | [M - C₂H₅]⁺ |

| 143 | Moderate | [M - C₃H₇]⁺ |

| 115 | Moderate | [C₉H₇]⁺ |

Interpretation and Rationale:

The molecular ion peak is expected at m/z 186, corresponding to the molecular weight of this compound (C₁₃H₁₄O). A significant fragmentation pathway is the benzylic cleavage, leading to the loss of an ethyl radical (m/z 157). Loss of the entire propyl group would result in a fragment at m/z 143. Further fragmentation of the naphthalene ring can lead to the formation of the indenyl cation or related structures at m/z 115.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Use a sufficient number of scans, as the natural abundance of ¹³C is low.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Record the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.

Visualization

Molecular Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H-¹³C HMBC Correlations

Caption: Key predicted Heteronuclear Multiple Bond Correlation (HMBC) in this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While experimental verification is essential, the data and interpretations presented herein offer a valuable resource for researchers and scientists in the fields of chemical synthesis, drug discovery, and materials science. The provided protocols and diagrams further support the practical application of this information in a laboratory setting.

An In-Depth Technical Guide to the Solubility and Stability of 6-Propyl-2-Naphthol

This guide provides a comprehensive technical overview of the solubility and stability of 6-propyl-2-naphthol, a critical derivative of naphthalene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with actionable experimental protocols. While specific experimental data for this compound is limited in publicly available literature, this guide establishes a robust predictive framework based on the well-characterized parent compound, 2-naphthol, and outlines the methodologies required for empirical validation.

Introduction: Understanding this compound

This compound is an aromatic organic compound featuring a naphthalene backbone substituted with a hydroxyl group at the second position and a propyl group at the sixth position. Its structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Some of its basic physical properties are listed below.[1]

| Property | Value |

| Molecular Formula | C₁₃H₁₄O |

| Molecular Weight | 186.25 g/mol |

| Density | 1.087 g/cm³ |

| Boiling Point | 335.3°C at 760 mmHg |

| Flash Point | 161°C |

For any application, a thorough understanding of a compound's solubility and stability is paramount. Solubility dictates the choice of solvents for reactions, purifications, and formulations, while stability data is crucial for determining storage conditions, shelf-life, and potential degradation pathways that could impact efficacy and safety.

The Physicochemical Drivers of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The structure of this compound contains both polar and non-polar regions, leading to a nuanced solubility profile.

-

The Polar Nature of the Naphthol Core: The hydroxyl (-OH) group on the naphthalene ring makes 2-naphthol, the parent compound, a polar molecule.[2] This group can participate in hydrogen bonding, which allows for solubility in polar, protic solvents like alcohols.[2][3]

-

The Influence of the Propyl Group: The addition of a three-carbon alkyl (propyl) chain at the 6-position introduces a significant non-polar character to the molecule. It is a general principle that for aromatic compounds, increasing the length of an alkyl substituent decreases solubility in water and other polar solvents.[4] Conversely, this increased lipophilicity enhances solubility in non-polar solvents.

Therefore, it can be predicted that this compound will be less soluble in polar solvents (like water and methanol) and more soluble in non-polar solvents (like hexane and toluene) compared to its parent compound, 2-naphthol.

Predicted Solubility Profile of this compound

The following table provides a predicted solubility profile for this compound based on the known solubility of 2-naphthol and the physicochemical principles discussed. These predictions should be empirically verified.

| Solvent | Solvent Type | Known Solubility of 2-Naphthol | Predicted Solubility of this compound |

| Water | Polar, Protic | 0.74 g/L[5][6] | Lower |

| Methanol | Polar, Protic | Soluble[3] | Moderately Soluble |

| Ethanol | Polar, Protic | Soluble[5][7] | Soluble |

| Acetone | Polar, Aprotic | Soluble | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | Soluble |

| Diethyl Ether | Non-polar | Soluble[5][7] | Higher |

| Chloroform | Non-polar | Soluble[5][6] | Higher |

| Toluene | Non-polar | Soluble | Higher |

| Hexane | Non-polar | Sparingly Soluble | Moderately Soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[8][9][10] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. It is critical to avoid disturbing the solid material at the bottom. Filtration through a chemically inert syringe filter (e.g., PTFE) can also be used.

-

Quantification: Analyze the concentration of this compound in the collected supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14][15] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chemical Stability and Degradation Pathways

The stability of this compound is its ability to resist chemical change over time. Degradation can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While 2-naphthol is generally stable, it can undergo degradation under stress conditions.[7][16][17]

Potential Degradation Pathways

Based on studies of 2-naphthol, the primary degradation products are likely to be formed through oxidation of the naphthalene ring system.[18][19] The presence of the electron-donating hydroxyl group makes the aromatic rings susceptible to electrophilic attack and oxidation. Potential degradation products could include:

-

Dihydroxy-propyl-naphthalenes: Formed by the addition of another hydroxyl group to the ring system.

-

Propyl-naphthoquinones: Resulting from the oxidation of the dihydroxy intermediates.

Caption: Predicted Oxidative Degradation Pathway for this compound.

Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[20] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for these studies.[21][22] The goal is typically to achieve 5-20% degradation of the active substance.[21]

Stress Conditions

A comprehensive forced degradation study should expose this compound to the following conditions:

-

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80°C).

-

Photostability: Exposing the compound to light with a specific illumination level (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter), as per ICH Q1B guidelines.[20][23]

For each condition, samples are taken at various time points and analyzed by a stability-indicating analytical method (typically HPLC) to quantify the remaining this compound and detect the formation of any degradation products.

Caption: Workflow for Forced Degradation Studies according to ICH Guidelines.

Conclusion

References

- 1. chemigran.com [chemigran.com]

- 2. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]

- 3. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 4. researchgate.net [researchgate.net]

- 5. webqc.org [webqc.org]

- 6. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. series.publisso.de [series.publisso.de]

- 14. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [wap.guidechem.com]

- 17. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. resolvemass.ca [resolvemass.ca]

- 22. database.ich.org [database.ich.org]

- 23. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Introduction: The Naphthalene Scaffold in Modern Chemistry

An In-depth Technical Guide to 6-Propyl-2-Naphthol for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. By synthesizing foundational chemical principles with practical, field-proven insights, this document provides the necessary framework for utilizing this compound in advanced research and development projects.

The naphthalene core is a well-explored aromatic system that serves as a foundational structure in a multitude of applications, from dye manufacturing to medicinal chemistry.[1] Its rigid, planar structure and electron-rich nature make it a "privileged scaffold" in drug discovery, forming the backbone of numerous FDA-approved therapeutics such as Propranolol, Naproxen, and Terbinafine.[1] Functionalization of the naphthalene ring allows for the fine-tuning of its physicochemical and biological properties.

This guide focuses specifically on This compound , a derivative featuring a hydroxyl group at the 2-position and a propyl substituent at the 6-position. The introduction of these two functional groups at opposite ends of the naphthalene core creates a molecule with distinct polarity and potential for further chemical modification, making it a valuable intermediate for synthetic chemists and a target for biological screening.

Part 1: Core Chemical Identity and Physicochemical Properties

Accurate identification is the bedrock of scientific research. This compound is identified by a unique CAS number, and its structure dictates its physical and chemical behavior.

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its solubility, reactivity, and behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O | [4] |

| Molecular Weight | 186.25 g/mol | [4] |

| Density | 1.087 g/cm³ | [4] |

| Boiling Point | 335.3°C at 760 mmHg | [4] |

| Flash Point | 161°C | [4] |

Below is a diagram illustrating the core structure and numbering of this compound.

Caption: Chemical structure of 6-propylnaphthalen-2-ol.

Part 2: A Proposed Synthetic Workflow

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a robust synthetic route can be designed based on fundamental organic chemistry principles, such as the Friedel-Crafts reaction. This demonstrates an expert-level approach to creating a target molecule when a direct recipe is unavailable. The proposed pathway involves the acylation of a protected naphthol, followed by reduction.

Causality Behind Experimental Choices:

-

Protection of the Hydroxyl Group: The hydroxyl group of 2-naphthol is acidic and nucleophilic, which would interfere with the electrophilic Friedel-Crafts acylation reaction. Therefore, it must be protected, for instance, as a methyl ether (nerolin). This is a standard and critical step to ensure the reaction proceeds at the desired ring position.

-

Friedel-Crafts Acylation: This classic C-C bond-forming reaction is highly reliable for installing acyl groups onto aromatic rings. Using propanoyl chloride and a Lewis acid catalyst like AlCl₃, the acyl group is directed primarily to the 6-position due to steric and electronic factors of the methoxy-substituted naphthalene ring.

-

Clemmensen or Wolff-Kishner Reduction: The resulting ketone must be reduced to the propyl alkyl chain. The Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard, field-proven methods for the complete reduction of a carbonyl group adjacent to an aromatic ring.

-

Deprotection: The final step involves cleaving the protective ether group to reveal the target hydroxyl group. Reagents like boron tribromide (BBr₃) are highly effective for demethylating aryl methyl ethers.

Caption: Proposed synthetic workflow for this compound.

Generalized Experimental Protocol: Synthesis of this compound

This protocol is a representative, generalized methodology. Researchers should perform their own reaction optimizations and safety assessments.

Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Add propanoyl chloride (1.1 eq.) dropwise to the suspension with vigorous stirring.

-

After 15 minutes, add a solution of 2-methoxynaphthalene (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-propanoyl-2-methoxynaphthalene. Purify by column chromatography or recrystallization.

Step 2: Clemmensen Reduction of the Ketone

-

Prepare zinc amalgam (Zn(Hg)) by activating zinc dust with a mercuric chloride solution.

-

To a flask containing the zinc amalgam, add concentrated hydrochloric acid, water, and toluene.

-

Add the 6-propanoyl-2-methoxynaphthalene from Step 1 and heat the mixture to reflux for 8-12 hours.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 6-propyl-2-methoxynaphthalene.

Step 3: Demethylation to this compound

-

Dissolve the crude product from Step 2 in dry dichloromethane under a nitrogen atmosphere.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add a solution of boron tribromide (BBr₃, 1.5 eq.) in dichloromethane dropwise.

-

Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully adding water, followed by extraction with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, this compound, by flash column chromatography on silica gel.

Part 3: Potential Applications in Research and Drug Development

The true value of a synthetic compound lies in its application. While this compound is not a widely commercialized product, its structure suggests significant potential as a building block and bioactive molecule, grounded in the extensive pharmacology of the naphthol family.[5]

1. Intermediate for Complex Molecule Synthesis: 2-Naphthol itself is a crucial intermediate for synthesizing a wide array of more complex molecules, including dyes, pigments, and pharmaceuticals.[6][7][8] The presence of the hydroxyl group on this compound allows for further reactions such as etherification, esterification, or conversion into a triflate for cross-coupling reactions. The propyl group can serve as a lipophilic anchor or a steric director in subsequent synthetic steps.

2. Modulator of Biological Activity: In drug design, modifying a known pharmacophore with alkyl groups is a common strategy to enhance potency and improve pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Increased Lipophilicity: The propyl group significantly increases the lipophilicity of the naphthol core. This can enhance membrane permeability, potentially improving oral bioavailability and penetration of the blood-brain barrier.

-

Receptor Pocket Interactions: The alkyl chain can establish favorable van der Waals interactions within the hydrophobic pockets of target enzymes or receptors, potentially increasing binding affinity. Naphthol derivatives have been investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[9][10]

The logical flow from the core scaffold to potential application is illustrated below.

Caption: Logic diagram for the utility of this compound.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. While not a household name, its structural components—the proven 2-naphthol pharmacophore and the property-modulating propyl chain—provide a strong rationale for its synthesis and investigation. This guide has provided its core identity, a robust and logical synthetic strategy rooted in established chemical principles, and a forward-looking perspective on its potential applications. The methodologies and insights presented here offer a solid foundation for researchers to incorporate this compound into their discovery pipelines, whether as a key building block for larger molecules or as a candidate for biological screening in its own right.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. equationchemical.com [equationchemical.com]

- 3. biomall.in [biomall.in]

- 4. chemigran.com [chemigran.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of 6-Propyl-2-naphthol

Abstract: This technical guide provides a comprehensive overview of the synthesis of 6-propyl-2-naphthol via the Friedel-Crafts alkylation reaction. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this chemical transformation. The guide delves into the mechanistic underpinnings, regioselectivity challenges, and detailed experimental protocols. It emphasizes the rationale behind procedural choices, ensuring a robust and reproducible synthetic strategy. Key sections cover catalyst selection, reaction optimization, management of side reactions, and state-of-the-art purification and characterization techniques.

Introduction: The Significance of Alkylated Naphthols

Substituted naphthols, particularly 6-alkyl-2-naphthols, are pivotal structural motifs in medicinal chemistry and materials science.[1] Their unique aromatic and hydroxyl functionalities make them valuable precursors for a wide array of biologically active compounds and advanced polymers.[1] For instance, the 2-naphthol scaffold is found in pharmaceuticals like (S)-naproxen and as a molecular recognition tool in compounds such as 6-bromo-2-naphthol.[1] The synthesis of these compounds often relies on the functionalization of the naphthol core, with the Friedel-Crafts reaction being a cornerstone for introducing alkyl substituents.[2][3]

This guide focuses on the targeted synthesis of this compound, a compound of interest for further chemical elaboration. We will explore the application of the Friedel-Crafts alkylation, a classic yet powerful method for forming carbon-carbon bonds on aromatic rings.[4] The primary challenge in the alkylation of 2-naphthol is controlling the regioselectivity to favor substitution at the desired C6 position.

Mechanistic Considerations and Regioselectivity

The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction.[3][4] The general mechanism involves the generation of a carbocation or a carbocation-like complex from an alkylating agent, facilitated by a Lewis acid catalyst.[4][5] This electrophile then attacks the electron-rich naphthalene ring, leading to the formation of a sigma complex (a Wheland intermediate), which subsequently loses a proton to restore aromaticity.[1][4]

Directing Effects in 2-Naphthol Alkylation

The hydroxyl group of 2-naphthol is an activating, ortho-, para-directing group. However, in the context of the naphthalene ring system, the positions are designated by numbers. The hydroxyl group at C2 will direct incoming electrophiles to the C1 (ortho) and C3 (ortho) positions, as well as other positions on the same and adjacent ring that are electronically activated.

In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7).[6] This is due to the greater stability of the carbocation intermediate formed upon attack at an α-position, which can delocalize the positive charge over two rings.[6] However, the substituent already present on the ring profoundly influences the position of the second substitution.

For 2-naphthol, the C1 position is highly activated. Recent studies on the Friedel-Crafts alkylation of β-naphthol with allylic alcohols have shown a strong preference for α-alkylation (at the C1 position).[1] Achieving substitution at the C6 position, which is a β-position on the other ring, presents a significant regiochemical challenge.

Overcoming the Regioselectivity Challenge

Direct alkylation to achieve high yields of the 6-propyl isomer is challenging due to the kinetic preference for substitution at other positions. An alternative and more controlled approach is a two-step process involving Friedel-Crafts acylation followed by reduction.

-

Friedel-Crafts Acylation: Acylation has several advantages over alkylation. The acylium ion is less prone to rearrangement than a carbocation, and the resulting ketone product is deactivated towards further substitution, preventing polyacylation.[2] The acetylation of 2-methoxynaphthalene has been shown to yield 2-acetyl-6-methoxynaphthalene with high selectivity under certain conditions, which is a key intermediate for Naproxen.[7] A similar strategy can be envisioned for 2-naphthol, aiming for acylation at the 6-position.

-

Reduction: The resulting 6-acyl-2-naphthol can then be reduced to this compound using standard methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.

This acylation-reduction sequence offers a more reliable path to the desired this compound.

Proposed Synthetic Pathway: Acylation-Reduction

The following sections detail a proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of 2-Naphthol

Objective: To synthesize 6-propionyl-2-naphthol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Naphthol | 144.17 | 14.4 g | 0.1 |

| Propionyl chloride | 92.52 | 10.2 g | 0.11 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g | 0.22 |

| Nitrobenzene (solvent) | - | 200 mL | - |

| 5% Hydrochloric acid | - | 500 mL | - |

| Dichloromethane (DCM) | - | 300 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add 2-naphthol (14.4 g, 0.1 mol) and nitrobenzene (200 mL).

-

Catalyst Addition: Cool the mixture in an ice-water bath to 0-5 °C. Slowly add anhydrous aluminum chloride (29.3 g, 0.22 mol) in portions with vigorous stirring. The hydroxyl group of 2-naphthol will coordinate with the Lewis acid, which is why a stoichiometric amount of catalyst is often required.[8][9]

-

Acylating Agent Addition: Once the catalyst has been added, add propionyl chloride (10.2 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture again in an ice bath and slowly pour it onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (50 mL). This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. The product is expected to be in the organic layer. Separate the layers and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Washing: Combine the organic layers and wash with 5% HCl (2 x 100 mL), followed by water (2 x 100 mL), and finally with a saturated sodium bicarbonate solution (2 x 100 mL) to remove any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 6-propionyl-2-naphthol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Step 2: Clemmensen Reduction of 6-Propionyl-2-naphthol

Objective: To synthesize this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Propionyl-2-naphthol | 200.23 | 10.0 g | 0.05 |

| Zinc wool or mossy zinc | 65.38 | 32.7 g | 0.5 |

| Mercuric (II) Chloride | 271.52 | 3.3 g | - |

| Concentrated Hydrochloric Acid | - | 65 mL | - |

| Water | - | 100 mL | - |

| Toluene | - | 50 mL | - |

| Diethyl ether | - | 200 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Amalgamated Zinc Preparation: In a large flask, add zinc wool (32.7 g) and a solution of mercuric chloride (3.3 g) in water (50 mL) and concentrated HCl (2.5 mL). Swirl for 5-10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water (3 x 50 mL).

-

Reaction Setup: To the flask containing the amalgamated zinc, add water (50 mL), concentrated HCl (65 mL), toluene (50 mL), and 6-propionyl-2-naphthol (10.0 g, 0.05 mol).

-

Reflux: Heat the mixture to reflux with vigorous stirring for 6-8 hours. Periodically, add more concentrated HCl to maintain the acidity. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully decant the liquid from the remaining zinc.

-

Extraction: Transfer the liquid to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers (toluene and ether extracts) and wash with water (2 x 100 mL), followed by a saturated sodium bicarbonate solution (2 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or an ethanol/water mixture.[10]

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Expected Analytical Data:

| Technique | Expected Results |

| Appearance | Off-white to pale yellow solid. |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR | Signals corresponding to the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the CH₂ attached to the ring), aromatic protons of the naphthalene ring, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Peaks for the carbons of the propyl group and the ten carbons of the naphthalene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of this compound (C₁₃H₁₄O, M.W. = 186.25). |

| FT-IR | A broad absorption band for the O-H stretch (around 3200-3600 cm⁻¹), C-H stretches for the alkyl and aromatic groups, and C=C stretching bands for the aromatic ring. |

Safety and Handling

-

Friedel-Crafts reactions should be conducted in a well-ventilated fume hood. Aluminum chloride is highly corrosive and reacts violently with water. Propionyl chloride is a lachrymator and is corrosive.

-

Nitrobenzene is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

-

Mercury compounds are highly toxic. Handle amalgamated zinc with extreme care and dispose of waste according to institutional guidelines.

Troubleshooting and Optimization

-

Low Yield in Acylation: This could be due to deactivation of the catalyst by the hydroxyl group.[8] Using a larger excess of AlCl₃ may improve the yield. Alternatively, protecting the hydroxyl group as a methoxy ether before acylation and deprotecting it afterwards can be considered.

-

Poor Regioselectivity: The choice of solvent and temperature can influence the isomer distribution. While nitrobenzene is a common solvent, others like carbon disulfide or 1,2-dichloroethane can be explored.[6] Lower temperatures generally favor kinetic products.

-

Incomplete Reduction: The Clemmensen reduction can be sluggish. Ensuring the zinc is freshly and thoroughly amalgamated is crucial. The Wolff-Kishner reduction is an alternative, particularly for acid-sensitive substrates.

-

Purification Challenges: Alkylated naphthol isomers can have similar polarities, making chromatographic separation difficult. Recrystallization, if a suitable solvent is found, can be a more effective purification method.[10][11]

Conclusion

The synthesis of this compound via a Friedel-Crafts strategy is a feasible but nuanced process. Direct alkylation is likely to be unselective, making a two-step acylation-reduction pathway the more prudent approach for achieving the desired regiochemistry. Careful control of reaction conditions, particularly in the acylation step, is paramount for maximizing the yield of the 6-acyl intermediate. Subsequent reduction provides a reliable route to the target molecule. This guide provides a robust framework for researchers to successfully synthesize this compound and to adapt the methodology for the preparation of other valuable 6-alkyl-2-naphthol derivatives.

References

- 1. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 4. mt.com [mt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. US4021495A - Purification of β-naphthol - Google Patents [patents.google.com]

- 11. US3316310A - Purification of naphthol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Theoretical Calculation of Electronic Properties of 6-Propyl-2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of 6-propyl-2-naphthol, a molecule of significant interest in medicinal chemistry. By leveraging the power of quantum chemical calculations, specifically Density Functional Theory (DFT), this document outlines a robust methodology to elucidate key electronic descriptors. A thorough understanding of these properties is paramount in predicting molecular reactivity, intermolecular interactions, and ultimately, the pharmacological behavior of potential drug candidates.[1][2][3] This guide is designed to be a self-validating system, detailing not just the "how" but the critical "why" behind each computational step, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Electronic Properties in Drug Discovery

The journey of a drug molecule from a conceptual entity to a therapeutic agent is a complex and arduous process. A fundamental aspect of this journey lies in understanding the molecule's intrinsic electronic characteristics. These properties govern how a molecule interacts with its biological target, influencing its binding affinity, specificity, and overall efficacy.[4] For a molecule like this compound, a derivative of naphthalene, the aromatic π-system and the influence of its substituents—a hydroxyl group and a propyl chain—create a unique electronic landscape.[5][6]

Theoretical calculations provide a powerful and cost-effective avenue to explore this landscape, offering insights that can guide rational drug design and optimization.[7][8][9] By computing properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and ionization potential, we can predict regions of reactivity, potential for hydrogen bonding, and overall stability.[10][11] This in-silico approach allows for the rapid screening and prioritization of drug candidates, significantly accelerating the preclinical discovery phase.

Methodological Framework: A Self-Validating Computational Protocol

The reliability of theoretical calculations hinges on a well-defined and justified methodology. This section details a step-by-step protocol for determining the electronic properties of this compound, emphasizing the rationale behind the choice of computational methods and parameters.

The Power of Density Functional Theory (DFT)

For investigating the electronic structure of organic molecules, Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry.[1][12] It offers a favorable balance between computational cost and accuracy, making it well-suited for systems of pharmaceutical interest.[1][13] DFT calculations are used to determine the electronic structure and properties of complex chemical systems, including proteins and small molecule drugs, and are particularly useful for understanding the interactions between them.[7]

Computational Workflow

The following workflow provides a systematic approach to the theoretical calculations.

Caption: Computational workflow for determining the electronic properties of this compound.

Step-by-Step Experimental Protocol

-

Molecular Structure Preparation:

-

Obtain the 3D coordinates of this compound. This can be done using molecular building software or by retrieving a known structure from a database like PubChem.

-

-

Geometry Optimization:

-

Purpose: To find the most stable, lowest-energy conformation of the molecule.

-

Method: Employ a DFT functional, such as B3LYP, which is a hybrid functional known for its good performance with organic molecules.[13][14]

-

Basis Set: Utilize a Pople-style basis set, for instance, 6-311++G(d,p).[5][6] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the description of bonding.[15]

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.[16][17][18]

-

-

Vibrational Frequency Calculation:

-

Purpose: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies. This step also provides valuable information about the vibrational modes of the molecule.[19][20][21]

-

Method: Perform a frequency calculation at the same level of theory (functional and basis set) as the geometry optimization.

-

-

Single Point Energy Calculation and Property Analysis:

-

Purpose: To obtain the final electronic energy and to calculate various electronic properties from the optimized geometry.

-

Calculations to Perform:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[11] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.[10][11][22] A large gap suggests high stability and low reactivity.[10]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule.[4][23] It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.[4][24] This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding, which are critical in drug-receptor binding.[23][24][25][26]

-

Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity and stability, derived from the HOMO and LUMO energies. Key descriptors include:

-

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

-

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

-

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

-

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

-

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

-

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

-

-

-

Expected Results and Data Presentation

The calculations outlined above will yield a wealth of quantitative data. For clarity and ease of comparison, these results should be summarized in a structured table.

| Electronic Property | Calculated Value (Hartree) | Calculated Value (eV) |

| Total Energy | ||

| HOMO Energy | ||

| LUMO Energy | ||

| HOMO-LUMO Gap | ||

| Ionization Potential (I) | ||

| Electron Affinity (A) | ||

| Electronegativity (χ) | ||

| Chemical Hardness (η) | ||

| Chemical Softness (S) | ||

| Electrophilicity Index (ω) |

Note: Values in Hartrees can be converted to electron volts (eV) by multiplying by 27.2114.

Interpretation and Implications for Drug Development

The true value of these theoretical calculations lies in their interpretation and application to drug design.

Visualizing Molecular Interactions

The Molecular Electrostatic Potential (MEP) map provides a powerful visual tool. For this compound, we would expect to see a region of negative electrostatic potential around the oxygen atom of the hydroxyl group, indicating its potential to act as a hydrogen bond acceptor. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic rings will likely show a region of negative potential above and below the plane of the rings, characteristic of π-electron systems.

Caption: Relationship between calculated electronic properties and their application in drug development.

Predicting Reactivity and Stability

The HOMO-LUMO gap is a key indicator of a molecule's stability. A larger gap for this compound would suggest that it is kinetically stable and less prone to unwanted reactions in a biological system. The global reactivity descriptors provide further quantitative insights. For example, a higher electrophilicity index might suggest a greater propensity to interact with nucleophilic residues in a protein's active site.

Guiding Lead Optimization

The detailed electronic profile of this compound can serve as a baseline for in-silico lead optimization. By computationally modifying the structure—for instance, by changing the position or nature of the substituents—and recalculating the electronic properties, researchers can systematically explore how these changes affect the molecule's potential for biological activity. This allows for a more focused and efficient approach to synthesizing new and improved drug candidates.

Conclusion

The theoretical calculation of electronic properties, grounded in a robust and well-justified computational methodology, is an indispensable tool in modern drug discovery. This guide has provided a comprehensive framework for investigating the electronic landscape of this compound using Density Functional Theory. By following this protocol, researchers can gain deep insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This knowledge is crucial for the rational design and optimization of novel therapeutic agents, ultimately accelerating the path from discovery to clinical application.

References

- 1. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]

- 3. longdom.org [longdom.org]

- 4. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. dockdynamics.com [dockdynamics.com]

- 8. chemistryjournals.net [chemistryjournals.net]

- 9. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. mdpi.com [mdpi.com]

- 14. Review Reports - Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 17. ritme.com [ritme.com]

- 18. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 19. scispace.com [scispace.com]

- 20. ijapm.org [ijapm.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 23. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of 6-Propyl-2-naphthol

Abstract

This comprehensive technical guide provides a detailed, four-step protocol for the laboratory synthesis of 6-propyl-2-naphthol, a valuable naphthol derivative. The synthetic strategy is built upon a sequence of well-established and robust organic transformations, commencing with the readily available starting material, 2-naphthol. The protocol details the protection of the phenolic hydroxyl group via methylation, followed by a regioselective Friedel-Crafts acylation to introduce a three-carbon chain at the C-6 position. Subsequent reduction of the keto-group and final deprotection yields the target compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, quantitative data, detailed step-by-step methodologies, and critical safety information to ensure reliable and safe execution.

Introduction and Synthetic Strategy

This compound is an organic compound of interest in medicinal chemistry and materials science due to the functionalized naphthalene scaffold. Its synthesis requires a strategic approach to control the regioselectivity of the alkyl group installation on the naphthalene ring. The protocol outlined herein employs a classical and reliable four-step approach:

-

Protection (Methylation): The phenolic hydroxyl group of 2-naphthol is first protected as a methyl ether. This is crucial because the free hydroxyl group can interfere with the subsequent Friedel-Crafts acylation by complexing with the Lewis acid catalyst. This step yields 2-methoxynaphthalene (also known as Nerolin).

-

Friedel-Crafts Acylation: A propanoyl group is introduced onto the 2-methoxynaphthalene ring. The methoxy group is a powerful ortho-, para-directing group. By carefully controlling reaction conditions, particularly the solvent and temperature, the acylation can be directed preferentially to the C-6 position, which is para to the methoxy group, yielding 6-propanoyl-2-methoxynaphthalene.[1]

-

Ketone Reduction: The carbonyl group of the 6-propanoyl substituent is reduced to a methylene group (-CH₂) to form the propyl chain. The Wolff-Kishner reduction is employed for this transformation, as it is highly effective for aryl ketones and operates under basic conditions, which are compatible with the methoxy ether protecting group.[2]

-

Deprotection (Demethylation): The final step involves the cleavage of the methyl ether to regenerate the free hydroxyl group, affording the target molecule, this compound.

This strategic sequence ensures high regioselectivity and provides a clear pathway to the desired product.

Overall Synthetic Scheme

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 6-Propyl-2-naphthol

Introduction: The Untapped Potential of 6-Propyl-2-naphthol in Medicinal Chemistry

The naphthol scaffold is a cornerstone in the synthesis of a diverse array of bioactive molecules, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] While 2-naphthol has been extensively studied and utilized as a versatile precursor, its substituted analogues, such as this compound, represent a frontier of untapped potential in drug discovery. The introduction of an alkyl substituent, such as a propyl group, at the 6-position of the naphthalene ring can significantly influence the lipophilicity, metabolic stability, and ultimately, the biological efficacy of the resulting molecules. This guide provides a comprehensive overview of the synthetic utility of this compound, offering detailed protocols for the synthesis of novel bioactive compounds and exploring the scientific rationale behind these methodologies.

The strategic placement of the propyl group at the C6 position is anticipated to modulate the electronic and steric properties of the naphthalene core, potentially leading to enhanced or novel biological activities. This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals, providing a foundation for the exploration of this compound as a key building block in the generation of next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is paramount for successful synthesis and downstream applications.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O | [3] |

| Molecular Weight | 186.25 g/mol | [3] |

| Boiling Point | 335.3°C at 760 mmHg | [3] |

| Density | 1.087 g/cm³ | [3] |

| Flash Point | 161°C | [3] |

Synthesis of the Starting Material: this compound

While this compound is commercially available, understanding its synthesis provides valuable insights into its chemistry. A common and effective method for its preparation is the Friedel-Crafts alkylation of 2-naphthol.

Protocol: Friedel-Crafts Alkylation of 2-Naphthol

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary.

Materials:

-

2-Naphthol

-

1-Propanol or 2-Propanol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable Lewis or Brønsted acid catalyst

-

Toluene or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 2-naphthol in toluene, add the chosen propanol (1.1 to 1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 10 mol%).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of a slight excess of the alkylating agent (propanol) helps to drive the reaction to completion.

-

p-Toluenesulfonic acid is a cost-effective and efficient catalyst for Friedel-Crafts alkylation.[4]

-

The aqueous workup with sodium bicarbonate is necessary to neutralize the acidic catalyst.

-

Column chromatography is a standard and effective method for purifying the product from any unreacted starting material and potential side products, such as other alkylated isomers.

Core Synthetic Application: The Mannich Reaction for Bioactive Aminomethylnaphthols